5-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound features a methoxy group attached to the isoquinoline ring system, which is partially hydrogenated. The presence of the methoxy group and the dihydroisoquinoline core suggests that this compound may have interesting chemical and biological properties worth exploring through synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for creating 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one. For instance, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves a multi-step process starting from methyl 3-hydroxy-4-methoxybenzoate, which includes allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . This method showcases a route that could potentially be adapted for the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. In the case of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, the addition of a methoxy group and the partial hydrogenation of the isoquinoline ring are key structural features. These modifications can influence the compound's reactivity and interaction with biological targets. The structure of related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, has been confirmed through synthesis and could provide a basis for comparison .
Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives can be complex and diverse. For example, the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline involves sulfonation, hydroxylation, and hydrogenation steps . These reactions highlight the reactivity of the isoquinoline ring system and suggest that similar strategies could be employed in the synthesis and functionalization of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one would likely include moderate solubility in organic solvents, given the presence of the methoxy group, and a potential for hydrogen bonding due to the partially saturated ring system. The compound's melting point, boiling point, and stability would be influenced by its molecular structure. While specific data on 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one is not provided, the properties of similar compounds, such as those described in the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives, could offer some predictive insights .
Scientific Research Applications
Synthesis and Chemical Structure
- 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been synthesized through various chemical processes. For example, Chen Zhan-guo (2008) reported the synthesis of a derivative from methyl 3-hydroxy-4-methoxybenzoate, highlighting a simple operation and higher yield in the process (Chen Zhan-guo, 2008). Additionally, Berk Mujde et al. (2011) developed a new method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, derivatives of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one have shown significant potential. Xiao-Feng Wang et al. (2014) discovered new compounds in this class that acted as tubulin-polymerization inhibitors, showing high in vitro cytotoxic activity and inhibiting colchicine binding (Xiao-Feng Wang et al., 2014). Similarly, Mu-Tian Cui et al. (2017) investigated analogues with a 3,4-dihydroquinoxalin-2(1H)-one scaffold, finding them to be novel tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Imaging and Diagnostic Applications
- The compound has also been used in imaging studies. Y. Miyake et al. (2000) synthesized a variant for potential use in positron emission tomography (PET) to image excessive activation of poly(ADP-ribose) synthetase (Y. Miyake et al., 2000).
Pharmacological Studies
- In pharmacological research, derivatives have been evaluated for their biological activities. For instance, Yang-min Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, showing strong antifungal activity (Yang-min Ma et al., 2017).
Corrosion Inhibition
- Interestingly, Ghulamullah Khan et al. (2017) studied the inhibitory effect of Schiff bases derived from the compound on the corrosion of mild steel, finding them effective in hydrochloric acid solutions (Ghulamullah Khan et al., 2017).
properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOLVOZJGIVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428570 | |
Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
129075-49-6 | |
Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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